molecular formula C12H17Cl2NO3S B13807898 Ethanesulfonic acid, 2-(bis(2-chloroethyl)amino)-, phenyl ester CAS No. 5908-54-3

Ethanesulfonic acid, 2-(bis(2-chloroethyl)amino)-, phenyl ester

Cat. No.: B13807898
CAS No.: 5908-54-3
M. Wt: 326.2 g/mol
InChI Key: WYGRTMGCDPQGQC-UHFFFAOYSA-N
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Description

Ethanesulfonic acid, 2-(bis(2-chloroethyl)amino)-, phenyl ester is a nitrogen mustard derivative characterized by a sulfonic acid backbone functionalized with a bis(2-chloroethyl)amino group and a phenyl ester moiety. Nitrogen mustards are alkylating agents known for their ability to crosslink DNA, disrupting replication and exerting cytotoxic effects. The phenyl ester group in this compound likely enhances lipophilicity, improving membrane permeability compared to its non-esterified counterparts .

Properties

CAS No.

5908-54-3

Molecular Formula

C12H17Cl2NO3S

Molecular Weight

326.2 g/mol

IUPAC Name

phenyl 2-[bis(2-chloroethyl)amino]ethanesulfonate

InChI

InChI=1S/C12H17Cl2NO3S/c13-6-8-15(9-7-14)10-11-19(16,17)18-12-4-2-1-3-5-12/h1-5H,6-11H2

InChI Key

WYGRTMGCDPQGQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OS(=O)(=O)CCN(CCCl)CCCl

Origin of Product

United States

Preparation Methods

Synthesis of Ethanesulfonic Acid Core

Ethanesulfonic acid serves as the backbone for the compound. Multiple methods exist for its preparation:

Method Description Key Reagents Conditions Yield & Purity Reference
Classical Sulfonation via Ethyl Iodide Ethyl iodide refluxed with ammonium sulfite solution, followed by lead oxide treatment and purification steps involving hydrogen sulfide and barium carbonate neutralization. Ethyl iodide, ammonium sulfite, lead oxide, hydrogen sulfide, barium carbonate Reflux for ~6 hours, multiple purification steps ~90% yield
Oxidative Decarboxylation of 2-Oxosuccinic Acid Fuming nitric acid and sulfuric acid react with 2-oxosuccinic acid at 0°C to yield ethanesulfonic acid via decarboxylation. 2-Oxosuccinic acid, fuming nitric acid, sulfuric acid 0°C reaction temperature Not specified
Oxidation of Dialkyl Disulfides Bis(2-hydroxyethyl)disulfide or diethyl disulfide oxidized with hydrogen peroxide in aqueous medium under reflux to form ethanesulfonic acid or isethionic acid with high purity. Bis(2-hydroxyethyl)disulfide or diethyl disulfide, hydrogen peroxide 45-75°C, reflux, controlled addition 97% yield, high purity

These methods provide a foundation for the sulfonic acid component, with the oxidation of dialkyl disulfides offering a high-yield, one-step process suitable for industrial scale.

Introduction of the Bis(2-chloroethyl)amino Group

The bis(2-chloroethyl)amino moiety is typically introduced via nucleophilic substitution reactions involving 2-chloroethyl derivatives:

  • Preparation of 2-chloroethylphosphonic acid bis(2-chloroethyl) ester is a related compound synthesized by reacting 2-chloroethylphosphonic dichloride with ethylene oxide under controlled temperatures (0-100°C) and molar ratios (2.0-2.5:1). This reaction proceeds with high yield (≥97%) and purity (≥97.5%), avoiding side reactions such as ethylene dichloride formation or amine hydrochloride byproducts. The process involves gas-phase ethylene oxide addition with precise feed rates and temperature control, followed by vacuum removal of residual reactants.

  • While this example concerns a phosphonic acid ester, the principles of controlled addition of 2-chloroethyl groups and temperature management are transferable to the bis(2-chloroethyl)amino functionalization in ethanesulfonic acid derivatives.

Phenyl Ester Formation

The phenyl ester linkage is generally formed by esterification of the ethanesulfonic acid derivative with phenol or phenyl derivatives under acidic or catalytic conditions:

  • Esterification typically requires activation of the sulfonic acid group or conversion into a reactive intermediate (e.g., sulfonyl chloride) before reaction with phenol.

  • No direct preparation method for the phenyl ester of ethanesulfonic acid, 2-(bis(2-chloroethyl)amino)- is explicitly described in the available literature, but standard sulfonic acid esterification protocols apply, involving:

    • Conversion of ethanesulfonic acid to ethanesulfonyl chloride using reagents like thionyl chloride or phosphorus pentachloride.

    • Subsequent reaction of ethanesulfonyl chloride with phenol under controlled temperature and solvent conditions to yield the phenyl ester.

  • The bis(2-chloroethyl)amino group must be introduced either before or after esterification, depending on stability and reactivity considerations.

Integrated Preparation Route Proposal

Based on the analysis, a plausible stepwise preparation method for Ethanesulfonic acid, 2-(bis(2-chloroethyl)amino)-, phenyl ester is as follows:

Step Reaction Conditions Notes
1 Synthesize ethanesulfonic acid via oxidation of diethyl disulfide with hydrogen peroxide 45-75°C, aqueous reflux, controlled addition High yield and purity (97%)
2 Convert ethanesulfonic acid to ethanesulfonyl chloride Use thionyl chloride or PCl5, reflux under inert atmosphere Generates reactive intermediate for esterification
3 React ethanesulfonyl chloride with phenol Acidic or neutral solvent, controlled temperature Forms phenyl ethanesulfonate ester
4 Introduce bis(2-chloroethyl)amino group Nucleophilic substitution with bis(2-chloroethyl)amine or equivalent Control temperature to avoid side reactions; may require base scavengers

This sequence leverages high-yield sulfonic acid synthesis and established sulfonyl chloride chemistry, integrating bis(2-chloroethyl)amino substitution in a later step to preserve functional group integrity.

Notes on Reaction Optimization and Purity Control

  • Temperature Control: Maintaining reaction temperatures between 0-100°C is critical to minimize side reactions and decomposition, as demonstrated in related phosphonic acid ester syntheses.

  • Molar Ratios: Precise molar ratios (e.g., 2.0-2.5:1 for ethylene oxide to acid chloride) ensure high conversion and reduce residual reactants.

  • Purification: Vacuum distillation or reduced pressure extraction removes residual volatile reactants like ethylene oxide, improving purity to ≥97.5%.

  • Avoidance of Side Products: The method avoids pyrolysis and formation of ethylene dichloride or amine hydrochlorides, which complicate purification.

Summary Table of Key Preparation Parameters

Parameter Recommended Range/Value Impact on Preparation
Ethanesulfonic acid synthesis method Oxidation of diethyl disulfide with H2O2 High yield (97%), high purity
Sulfonyl chloride formation reagent Thionyl chloride or PCl5 Activates acid for esterification
Esterification temperature Controlled (ambient to reflux) Prevents decomposition
Bis(2-chloroethyl)amino substitution temperature 5-40°C preferred Minimizes side reactions
Molar ratio for nucleophilic substitution Slight excess of bis(2-chloroethyl)amine Ensures complete substitution
Purity target ≥97% Ensures product quality for applications

The preparation of This compound involves multi-step synthesis starting from ethanesulfonic acid, which can be efficiently prepared via oxidation of dialkyl disulfides. Subsequent conversion to sulfonyl chloride and esterification with phenol sets the stage for the introduction of the bis(2-chloroethyl)amino group through nucleophilic substitution. Reaction parameters such as temperature, molar ratios, and purification steps are critical to achieving high yield and purity. The methodology draws upon established sulfonic acid chemistry and related phosphonic acid ester syntheses, ensuring a robust and scalable preparation route.

Chemical Reactions Analysis

Types of Reactions

Phenyl 2-(bis(2-chloroethyl)amino)ethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenyl 2-(bis(2-chloroethyl)amino)ethanesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of Phenyl 2-(bis(2-chloroethyl)amino)ethanesulfonate involves its interaction with molecular targets and pathways within biological systems. The chloroethyl groups can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This can result in changes in cellular processes, such as DNA replication, protein synthesis, and enzyme activity .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Structural Features of Ethanesulfonic Acid Derivatives and Analogs
Compound Name Core Structure Functional Group Key Substituent Reference
Ethanesulfonic acid, 2-(bis(2-chloroethyl)amino)-, phenyl ester Ethanesulfonic acid Phenyl ester Phenyl
ASE (CAPA ester) Phenylacetic acid Ester Homo-aza-steroidal
ASA (CAPA amide) Phenylacetic acid Amide Homo-aza-steroidal
Acid, (4-(bis(2-chloroethyl)amino)phenyl), cholesteryl ester Phenylacetic acid Ester Cholesteryl
Amustaline Dihydrochloride Propanoic acid Ester Acridinyl
Cyclophosphamide Phosphoramide Cyclic ester Phosphoramide
Taumustine (2-[bis(2-chloroethyl)amino]ethanesulfonic acid) Ethanesulfonic acid Sulfonic acid None

Key Observations :

  • Ester vs. Amide : Esters (e.g., ASE) exhibit higher antitumor potency than amides (e.g., ASA), likely due to improved hydrolytic stability or activation pathways .
  • Backbone Variants : Cyclophosphamide’s phosphoramide cyclic ester enables metabolic activation to phosphoramide mustard, whereas sulfonic acid esters may act via direct alkylation .
Table 2: Comparative Antitumor and Cytogenetic Effects
Compound P388 Leukemia Inhibition (In Vivo) DNA Synthesis Inhibition (In Vitro) SCE Rate Impact Cytostatic Effect Reference
ASE (CAPA ester) High 85% reduction Significant ↑ Strong
ASA (CAPA amide) Moderate 50% reduction Moderate ↑ Moderate
Cyclophosphamide Well-established efficacy >90% reduction Severe ↑ Strong
Taumustine Not reported Limited data Minimal ↑ Weak

Key Findings :

  • Ester Superiority : ASE (CAPA ester) outperforms ASA (amide) in P388 leukemia inhibition (80% vs. 50% survival increase), confirming the ester bond’s critical role .
  • Mechanistic Differences : Cyclophosphamide requires hepatic activation to 4-hydroxycyclophosphamide, while sulfonic acid esters (e.g., phenyl ester) may hydrolyze directly to release alkylating species .

Mechanistic Insights and Alkylation Potential

  • Alkylation Mechanism: The bis(2-chloroethyl)amino group forms aziridinium intermediates, which alkylate DNA at guanine N7 positions, causing crosslinks and apoptosis .
  • Ester Hydrolysis : Phenyl esters may hydrolyze in vivo to release the sulfonic acid derivative (taumustine), which exhibits weaker activity, suggesting intact esters are the active form .
  • Structural Activation : Cyclophosphamide’s cyclic phosphoramide structure enables targeted activation in hypoxic tumor environments, a feature absent in sulfonic acid esters .

Pharmacokinetic and Toxicity Profiles

  • Metabolism : Esters are metabolized by carboxylesterases to sulfonic acids, which may reduce efficacy if clearance is rapid .
  • Toxicity: Nitrogen mustards commonly cause myelosuppression and gastrointestinal toxicity.

Biological Activity

Ethanesulfonic acid, 2-(bis(2-chloroethyl)amino)-, phenyl ester is a chemical compound with notable biological activity, particularly in the context of its potential therapeutic applications. This article reviews its synthesis, biological effects, and relevant research findings.

  • Molecular Formula : C12H17Cl2NO3S
  • CAS Number : 2946538
  • Structural Characteristics : The compound features a sulfonic acid moiety attached to a phenyl group and a bis(2-chloroethyl)amino functional group, which contributes to its reactivity and biological interactions.

Synthesis

The synthesis of this compound has been documented in various studies. For instance, a series of fatty acid esters derived from p-[N,N-bis(2-chloroethyl)amino]phenol were synthesized and evaluated for their biological activity, indicating the versatility of the bis(2-chloroethyl)amino group in forming various derivatives .

Anticancer Activity

Research indicates that derivatives of compounds containing the bis(2-chloroethyl)amino group exhibit significant anticancer properties. In one study, fatty acid esters of p-[N,N-bis(2-chloroethyl)amino]phenol were tested against L-1210 mouse leukemia. The results showed that certain derivatives had acute toxicity levels 2 to 3 times higher than standard treatments like phenol mustard. Specifically:

  • Myristate Derivative : Increased survival time by 162%.
  • Palmitate and Stearate Derivatives : Showed significant survival at multiple dosage levels.
  • Acetate and Hexanoate Derivatives : Did not demonstrate significant efficacy .

The mechanism by which these compounds exert their biological effects often involves alkylation of DNA, leading to cytotoxicity in cancer cells. This mechanism is similar to that observed with other alkylating agents used in chemotherapy .

Case Study 1: Efficacy Against Leukemia

A study evaluated the efficacy of various derivatives against L-1210 leukemia cells. The myristate derivative was particularly effective, leading to a significant increase in survival rates compared to controls. The study highlighted the importance of the fatty acid chain length on the biological activity of these compounds .

Derivative Survival Rate Increase (%) Dosage Levels Tested
AcetateNot Significant3
HexanoateNot Significant3
Myristate1625
PalmitateSignificant4
StearateSignificant4

Case Study 2: Toxicity Assessment

A toxicity assessment conducted on various esters revealed that while some derivatives exhibited high toxicity, others were less harmful. This variability underscores the need for careful evaluation when considering these compounds for therapeutic use .

Safety and Toxicological Profile

While some derivatives show promise as therapeutic agents, their safety profiles require thorough investigation. The acute toxicity levels reported suggest that careful dosage management is crucial to minimize adverse effects during treatment.

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